4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine hydrochloride
Overview
Description
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine hydrochloride is a chemical compound with the molecular formula C8H10ClN3.2HCL and a molecular weight of 220.09900 . It is a main product offered by BOC Sciences .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been studied . The main sections of the synthesis include methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The InChI Key is VTXAUOQJUYOUTQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of pyrimido[4,5-d]pyrimidines have been studied . The reactivities of the substituents linked to the ring carbon and nitrogen atoms have been analyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.09900 .Scientific Research Applications
Synthesis and Structural Analysis
A versatile synthetic approach to benzo[b]pyrimido[5,4-f]azepine derivatives, including 4-chloro variants, has been developed based on intramolecular Friedel-Crafts alkylation. This method facilitated the creation of compounds with similar molecular structures but differing supramolecular assemblies, revealing the importance of the 6-7-6 tricyclic ring system in both organic and medicinal chemistry. The study detailed the molecular conformations and supramolecular assemblies of five closely related compounds, highlighting the significance of π-π stacking interactions and hydrogen bonds in their structural configuration (Acosta et al., 2015).
Methodological Advancements in Synthesis
Research on the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines from 5-allyl-4,6-dichloropyrimidines demonstrated base-promoted aromatic nucleophilic substitution as a key step. This process yielded polysubstituted azepines in moderate to very high yields, showcasing an effective strategy for constructing complex molecular frameworks (Acosta-Quintero et al., 2015).
Application in Drug Discovery
Compounds with the pyrimido[5,4-d]azepine motif have been investigated for their potential in drug discovery, particularly for their anti-inflammatory properties. A study synthesizing new series of pyrimido[1,6-a]azepines and testing them for anti-inflammatory activity showcased several compounds with activity comparable or superior to diclofenac sodium, a standard anti-inflammatory drug. This research underscores the therapeutic potential of pyrimidoazepine derivatives in treating inflammation with minimal gastric ulceration (El-Sayed et al., 2010).
Exploration of Supramolecular Structures
Further studies on amino-substituted benzo[b]pyrimido[5,4-f]azepines provided insights into their synthesis, spectroscopic characterization, and the molecular and supramolecular structures of the products and intermediates. This research highlights the intricate molecular geometries and interactions underlying the stability and reactivity of these compounds, contributing valuable knowledge to the field of supramolecular chemistry (Quintero et al., 2018).
Properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3.ClH/c9-8-6-1-3-10-4-2-7(6)11-5-12-8;/h5,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXAUOQJUYOUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743184 | |
Record name | 4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057338-58-5 | |
Record name | 4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.